3-Bromopropane-1-sulfonylfluoride
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Overview
Description
3-Bromopropane-1-sulfonylfluoride is an organosulfur compound with the molecular formula C3H6BrFO2S. It is a colorless liquid that is soluble in most organic solvents.
Preparation Methods
The synthesis of 3-Bromopropane-1-sulfonylfluoride can be achieved through various methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom into the sulfonyl group.
Reaction between Sulfonic Acid Chloride and Fluoride: This method involves the reaction of sulfonic acid chloride with a fluoride source.
Reaction between Sulfonic Acid Fluoride and Alkyl Halide: This method involves the reaction of sulfonic acid fluoride with an alkyl halide.
Industrial production methods often involve the use of readily available and easy-to-operate reagents under mild reaction conditions .
Chemical Reactions Analysis
3-Bromopropane-1-sulfonylfluoride undergoes various types of chemical reactions:
Substitution Reactions: Due to its potent nucleophilicity, it can selectively react with different functional groups.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include alkyl halides, sulfonic acid chlorides, and fluorides.
The major products formed from these reactions depend on the specific reagents and conditions used but often include various sulfonyl fluoride derivatives .
Scientific Research Applications
3-Bromopropane-1-sulfonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromopropane-1-sulfonylfluoride exerts its effects involves its potent nucleophilicity and ability to selectively react with different functional groups. This allows it to interact with various molecular targets and pathways, making it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
3-Bromopropane-1-sulfonylfluoride can be compared with other similar compounds such as:
1-Bromopropane: An organobromine compound used as a solvent.
Sulfonyl Fluorides: A class of compounds widely used in organic synthesis and chemical biology.
What sets this compound apart is its unique combination of high reactivity and selectivity, making it a versatile reagent in various fields of research and industry.
Properties
IUPAC Name |
3-bromopropane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO2S/c4-2-1-3-8(5,6)7/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQXBFQUKVMMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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